

# Spectroscopic Characterization of 4-Isopropoxybenzenesulfonyl Chloride: A Technical Guide

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## Compound of Interest

Compound Name: 4-Isopropoxybenzenesulfonyl chloride

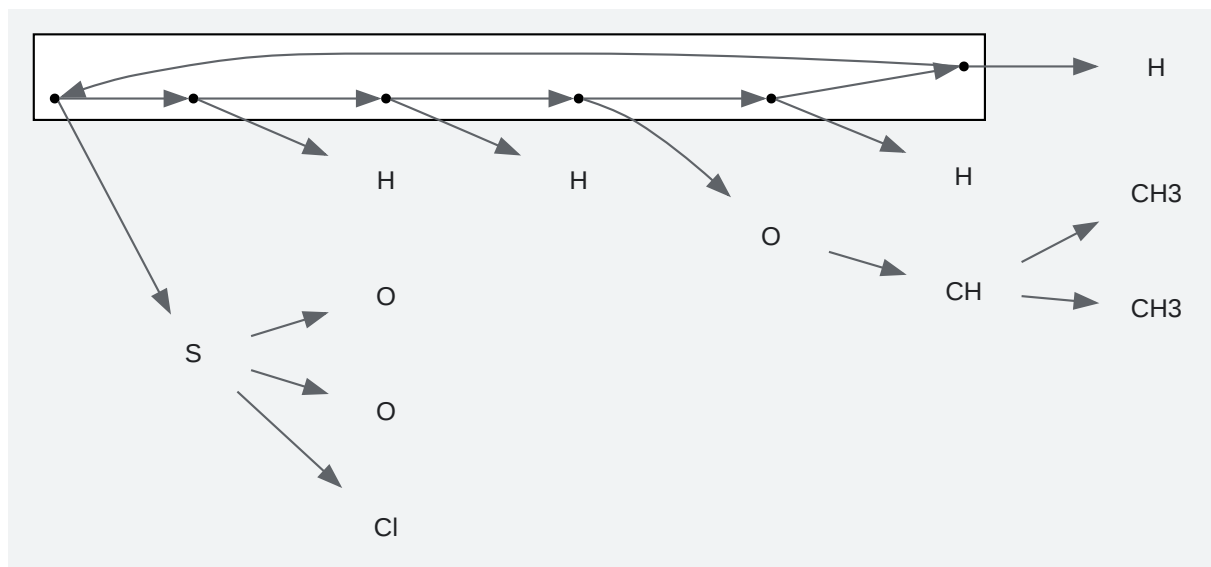
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **4-isopropoxybenzenesulfonyl chloride**, a key reagent and intermediate in organic synthesis and drug discovery. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to enable researchers to perform their own analyses.

## Chemical Structure



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Caption: Chemical structure of **4-isopropoxybenzenesulfonyl chloride**.

## Predicted Spectral Data

The following tables summarize the predicted NMR, IR, and MS spectral data for **4-isopropoxybenzenesulfonyl chloride**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
7.85	Doublet (d)	2H	Aromatic H (ortho to SO <sub>2</sub> Cl)
7.00	Doublet (d)	2H	Aromatic H (ortho to O-iPr)
4.65	Septet (sept)	1H	O-CH(CH <sub>3</sub> ) <sub>2</sub>
1.35	Doublet (d)	6H	O-CH(CH <sub>3</sub> ) <sub>2</sub>

Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
162.5	Aromatic C-O
136.0	Aromatic C-S
129.5	Aromatic CH (ortho to SO <sub>2</sub> Cl)
115.0	Aromatic CH (ortho to O-iPr)
71.0	O-CH(CH <sub>3</sub> ) <sub>2</sub>
21.8	O-CH(CH <sub>3</sub> ) <sub>2</sub>

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2985-2940	Medium-Strong	Aliphatic C-H stretch
1595, 1490	Medium-Strong	Aromatic C=C stretch
1380-1360	Strong	SO <sub>2</sub> asymmetric stretch
1260	Strong	Aryl-O stretch
1180-1160	Strong	SO <sub>2</sub> symmetric stretch
600-500	Medium	S-Cl stretch

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragmentation

m/z	Relative Intensity (%)	Assignment
234/236	40/13	[M] <sup>+</sup> (Molecular ion with <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)
199	100	[M - Cl] <sup>+</sup>
157	80	[M - Cl - C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup>
135	30	[C <sub>7</sub> H <sub>7</sub> O <sub>2</sub> S] <sup>+</sup>
91	20	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
43	50	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (Isopropyl cation)

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid arylsulfonyl chloride like **4-isopropoxybenzenesulfonyl chloride**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-10 mg of **4-isopropoxybenzenesulfonyl chloride**.
  - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a clean, dry NMR tube.
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).
- <sup>1</sup>H NMR Acquisition:
  - Spectrometer: 400 MHz or higher.
  - Pulse Program: Standard single-pulse experiment.
  - Number of Scans: 16-64, depending on sample concentration.
  - Relaxation Delay: 1-2 seconds.
  - Spectral Width: -2 to 12 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Spectrometer: 100 MHz or higher.
  - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
  - Number of Scans: 1024 or more, as the <sup>13</sup>C nucleus is less sensitive.
  - Relaxation Delay: 2-5 seconds.
  - Spectral Width: 0 to 200 ppm.

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small, clean spatula tip amount of the solid sample directly onto the ATR crystal.

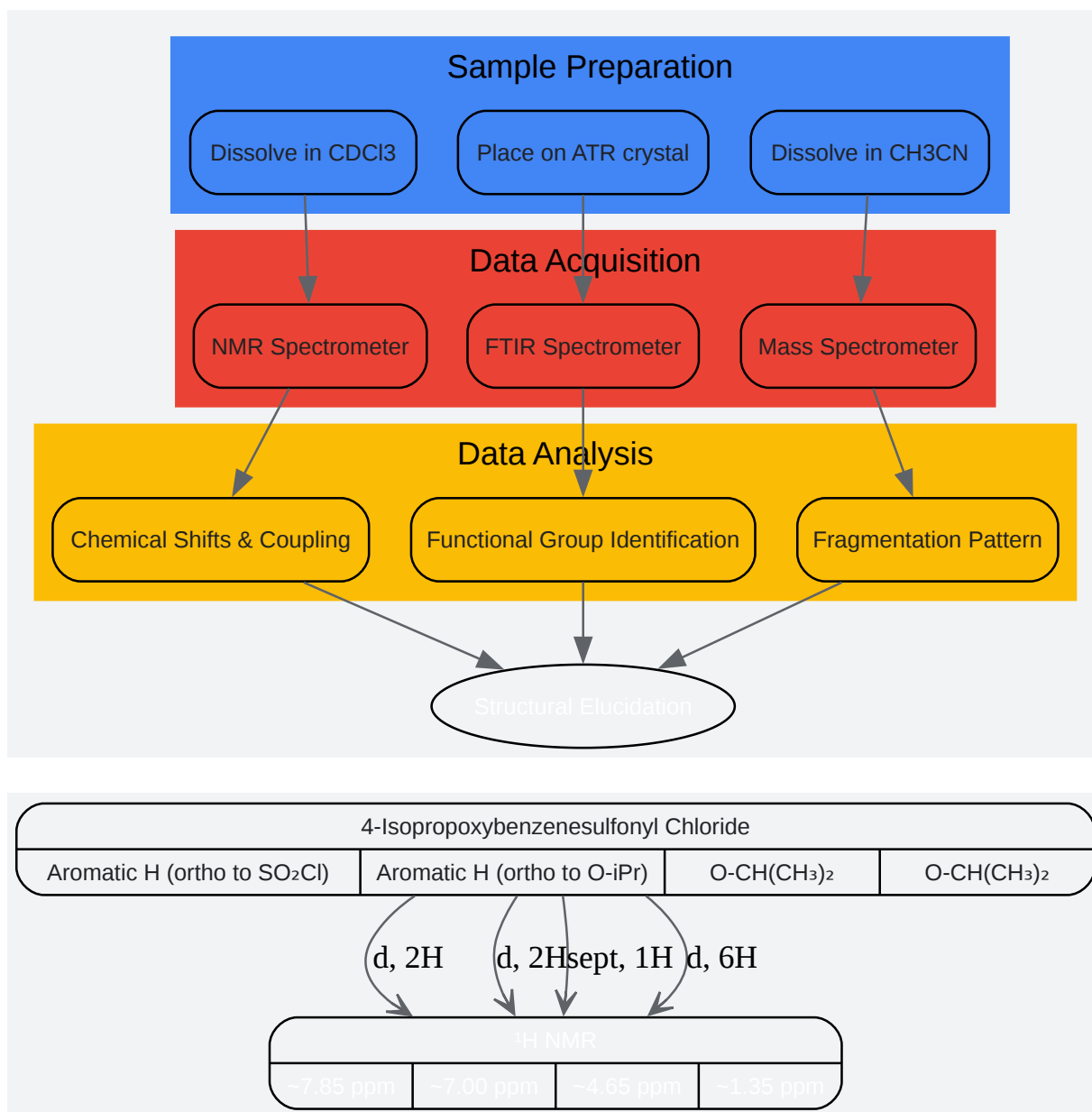
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
  - Instrument: Fourier Transform Infrared (FTIR) spectrometer.
  - Mode: Transmittance or Absorbance.
  - Scan Range: 4000-400  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
  - Resolution: 4  $\text{cm}^{-1}$ .
  - A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.

## Mass Spectrometry (MS)

- Sample Preparation:
  - Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Data Acquisition (Electron Ionization - EI):
  - Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Mass Range:  $m/z$  40-500.
  - Inlet Temperature: 250 °C.
  - Source Temperature: 230 °C.

## Visualizations

The following diagrams illustrate the workflow for spectral analysis and the structural correlations for NMR data.



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